molecular formula C20H20N4O2 B2604464 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-31-3

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2604464
CAS No.: 946355-31-3
M. Wt: 348.406
InChI Key: FJQHFUVOOROTDM-UHFFFAOYSA-N
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Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound supplied for research purposes. This product is intended for laboratory research use only and is not formulated or approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Compounds featuring a pyrimidine core linked to a benzamide via an aniline bridge are of significant interest in medicinal chemistry and chemical biology research . This structural motif is found in molecules designed to modulate enzyme activity. For instance, the pyrimidineamine moiety is recognized for its potential to interact with enzyme active sites, such as those of certain methyltransferases . Simultaneously, the benzamide-aniline component is a common feature in scaffolds developed as potential protein kinase inhibitors . The specific research applications for this compound should be determined by the investigating scientist.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-3-26-19-13-18(21-14(2)22-19)23-16-9-11-17(12-10-16)24-20(25)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQHFUVOOROTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Ethoxylation: The pyrimidine derivative is then ethoxylated using ethyl iodide under basic conditions to introduce the ethoxy group.

    Amination: The ethoxy-substituted pyrimidine is reacted with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, potentially yielding amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-((6-carboxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, while reduction could produce N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzylamine.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide may exhibit significant anticancer activity. It is hypothesized that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis or causing cell cycle arrest. This mechanism is particularly relevant in targeting tumors that are resistant to conventional therapies.

Enzyme Inhibition

The compound's unique functional groups allow it to interact with specific enzymes, potentially acting as an inhibitor for key metabolic pathways. For instance, its structural analogs have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment due to its role in insulin signaling .

Diabetes Management

Research indicates that compounds similar to this compound can enhance insulin-stimulated glucose uptake and exhibit selectivity against PTP1B, making them promising candidates for managing type 2 diabetes mellitus (T2DM) .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound suggest its applicability in treating inflammatory diseases. By modulating inflammatory pathways, it could serve as a therapeutic agent in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against certain pathogens. The compound may be explored further for its efficacy against bacterial infections, particularly those resistant to existing antibiotics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study ReferenceFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; potential for combination therapy with existing drugs.
Diabetes ResearchCompound 10m showed high PTP1B inhibitory activity (IC50 = 0.07 μM); enhanced glucose uptake without cytotoxicity.
Enzyme InhibitionDemonstrated selective inhibition over T-cell PTPase; implications for T2DM treatment strategies.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzamide Derivatives ()

Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 9) and analogs with pentyloxy (ID 11) or hexyloxy (ID 12) substituents share a benzamide backbone but differ in alkoxy chain length and stereochemistry. Key comparisons:

Property Target Compound Butoxy Analog (ID 9) Hexyloxy Analog (ID 12)
Alkoxy Chain Length Ethoxy (C2) Butoxy (C4) Hexyloxy (C6)
Lipophilicity (Predicted) Moderate Higher than target Highest in series
Metabolic Stability Likely lower due to shorter chain Moderate Potentially reduced degradation

The ethoxy group in the target compound balances lipophilicity and solubility better than longer-chain analogs, which may suffer from excessive hydrophobicity .

Pyridinyl-Pyrimidine Benzamide Derivatives ()

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide () and 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide (, CAS 571186-93-1) incorporate pyridinyl and piperazinyl groups. These structural features introduce:

  • Enhanced solubility due to the basic piperazine moiety (pKa ~8.5).
  • Increased molecular weight (525.60 g/mol for vs. ~420 g/mol estimated for the target compound).
  • Potential for improved target binding via π-π stacking (pyridine) and hydrogen bonding (piperazine).

The target compound lacks these polar groups, suggesting lower aqueous solubility but possibly reduced off-target interactions .

Nitro-Substituted Bis-Pyrimidine Acetamides ()

Compounds such as N,N′‑(6,6′‑(1,4‑Phenylene)bis(4‑(4‑nitrophenyl)pyrimidine‑6,2‑diyl))bis(2‑((2-fluorophenyl)amino)acetamide) (ID 12) feature nitro groups, which are strong electron-withdrawing substituents. Comparisons include:

  • Melting Points : Nitro-substituted compounds (e.g., ID 12–17) exhibit higher melting points (200–250°C range) due to stronger intermolecular forces, whereas the target compound likely has a lower melting point (<200°C) .

Diphenylpyrimidine Benzamides ()

Compounds like 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide (ID 6a–6f) incorporate bulky diphenylpyrimidine groups. Key differences:

  • Steric Hindrance : The diphenyl groups may hinder binding to flat enzyme active sites, unlike the target’s less bulky 2-methyl-6-ethoxy pyrimidine.
  • Synthetic Complexity: Multi-step synthesis for diphenyl derivatives () contrasts with the target’s simpler pyrimidine-aminophenyl linkage .

Fluorinated Analogs ()

The patent compound (E)-N-(3-(6-Amino-5-(2-(N-methylbut-2-enamido)ethoxy)pyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide () highlights the role of fluorine in:

  • Metabolic Stability : Fluorine resists oxidative metabolism.
  • Electronegativity : Enhances binding to hydrophobic pockets.

The target compound’s lack of fluorine may result in faster clearance but fewer synthetic challenges .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine moiety, which is known for its biological significance, particularly in medicinal chemistry. The compound's structure includes:

  • Pyrimidine Ring : Contributes to biological activity.
  • Benzamide Group : Often associated with various pharmacological effects.
Property Value
Molecular FormulaC22H26N4O4S
Molecular Weight442.5 g/mol
CAS Number946201-88-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating key biochemical pathways. This interaction can disrupt cellular processes, leading to therapeutic effects such as:

  • Inhibition of Cancer Cell Growth : Similar compounds have shown efficacy against various cancer types by inhibiting cell proliferation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways through receptor interaction.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results. Here are some notable findings:

  • Antitumor Activity :
    • In vitro studies demonstrated that derivatives of benzamide compounds can inhibit cancer cell lines effectively. For instance, a related compound showed significant cytotoxicity against breast cancer cells, suggesting that this compound may exhibit similar properties .
  • Enzyme Inhibition :
    • Studies on related benzamide derivatives indicate that they can inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. This inhibition enhances insulin signaling and glucose uptake in cells .
  • Antiparasitic Activity :
    • Preliminary studies indicate that related compounds have shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting potential applications in antiparasitic therapies .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Cancer Cell Lines

A study evaluated the effects of related benzamide compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 1 µM, demonstrating their potency as anticancer agents .

Case Study 2: Diabetes Treatment

In a controlled experiment involving diabetic mice, a derivative compound was shown to improve glucose tolerance and insulin sensitivity significantly compared to the control group. This suggests that similar compounds could be developed for managing diabetes .

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Validation

TechniqueKey Signals/PredictionsReference
1H NMR δ 8.2–8.5 ppm (pyrimidine H)
13C NMR δ 160–165 ppm (C=O)
ESI-MS [M+H]+ = 377.4

Q. Table 2: Comparative Biological Activity in Contradictory Studies

StudyBacterial StrainMIC (µg/mL)Proposed TargetReference
Prabhakar et al.S. aureus8.0PPTase
PubChem DataE. coli32.0Membrane disruption

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